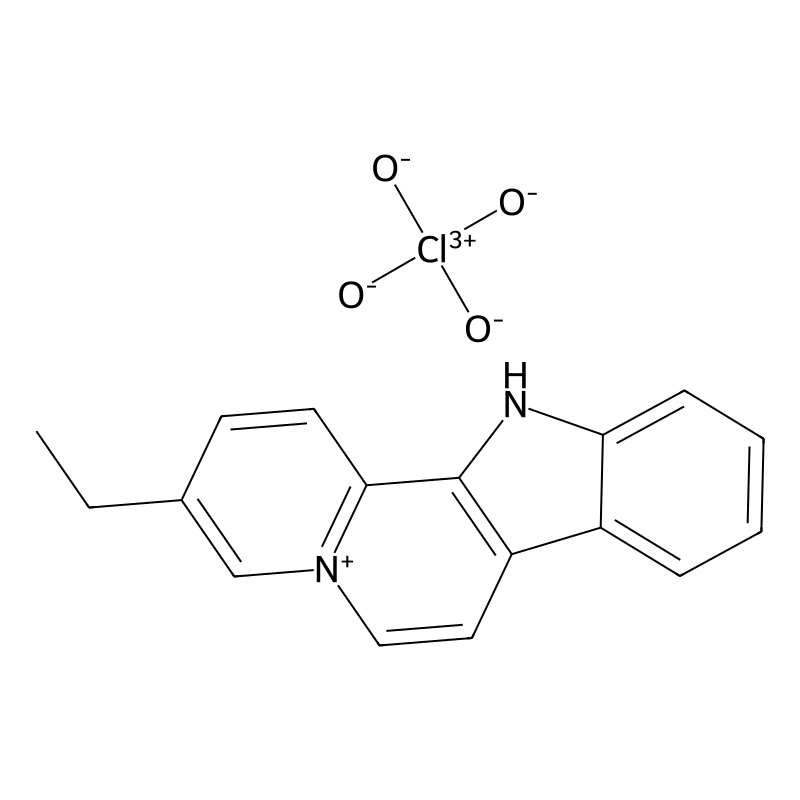

Flavopereirine perchlorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Flavopereirine perchlorate is a chemical compound derived from the natural alkaloid flavopereirine, which is primarily extracted from the plant Geissospermum vellosii, commonly known as Pao pereira. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology. Flavopereirine perchlorate is characterized by its unique structure, which contributes to its biological activity and interaction with various biological systems .

Flavopereirine perchlorate exhibits promising biological activities, particularly in cancer therapy. Studies have shown that it suppresses the progression of human oral cancer by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, specifically targeting the protein LASP1. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, flavopereirine has demonstrated potential antimicrobial properties, adding to its therapeutic profile .

The synthesis of flavopereirine perchlorate typically involves several steps starting from flavopereirine itself. A common method includes:

- Dissolution: Flavopereirine is dissolved in a suitable solvent such as dimethylformamide (DMF).

- Reagent Addition: Triethylamine and various halides (e.g., benzyl bromide) are added to facilitate alkylation reactions.

- Reaction Conditions: The mixture is stirred at room temperature for several hours.

- Isolation: After completion, the solvents are removed under reduced pressure, and the product is purified using chromatography techniques .

These steps yield flavopereirine perchlorate in varying yields depending on the specific conditions employed.

Flavopereirine perchlorate has several applications:

- Cancer Therapy: Its primary application is in the treatment of various cancers due to its ability to inhibit specific signaling pathways involved in tumor progression.

- Pharmaceutical Research: It serves as a lead compound for developing new anticancer agents and exploring its effects on other diseases.

- Biochemical Studies: The compound is used in research to study molecular interactions and drug delivery systems, particularly involving cucurbiturils .

Research has focused on the interactions of flavopereirine perchlorate with biological macromolecules and other small molecules. Notably, studies have explored its inclusion complex with cucurbit uril, which enhances its solubility and stability in aqueous environments. These interactions are crucial for understanding how flavopereirine perchlorate can be effectively utilized in drug formulations .

Flavopereirine perchlorate shares structural and functional similarities with several other compounds derived from natural sources or designed for therapeutic use. Here are some comparable compounds:

| Compound Name | Source/Type | Key Characteristics |

|---|---|---|

| Berberine | Coptis chinensis | Antimicrobial and anti-inflammatory properties |

| Vincristine | Catharanthus roseus | Anticancer agent affecting cell division |

| Corydalis yanhusuo alkaloids | Corydalis yanhusuo | Analgesic and anti-inflammatory effects |

| Quercetin | Various plants | Antioxidant properties and potential anticancer effects |

Flavopereirine perchlorate is unique due to its specific mechanism of action against cancer cells via JAK-STAT inhibition, setting it apart from these similar compounds that may target different pathways or exhibit distinct pharmacological profiles .

Flavopereirine perchlorate, a quaternary indoloquinolizinium alkaloid, was first isolated in the mid-20th century during investigations into the medicinal properties of South American botanicals. The compound’s discovery is attributed to the work of Rapoport and colleagues in 1958, who identified flavopereirine from the bark of Geissospermum vellosii (Pao Pereira) and elucidated its structure through spectroscopic and crystallographic analyses. Early syntheses, such as those by Prasad and Swan in 1958, confirmed its zwitterionic nature and provided foundational insights into its chemical reactivity. The subsequent development of flavopereirine perchlorate as a stable salt form enabled detailed pharmacological studies, particularly after its antiplasmodial and anticancer properties were reported in the 1980s.

Natural Sources and Botanical Distribution

Flavopereirine is predominantly sourced from Geissospermum vellosii, a tree native to the Amazon rainforest, with documented populations in Brazil, French Guiana, and Suriname. The genus Geissospermum (Apocynaceae family) comprises six species, including G. laeve and G. sericeum, which also produce flavopereirine in trace amounts. The alkaloid is concentrated in the stem bark, where it coexists with structurally related indole alkaloids such as geissospermine and vellosiminol. Ecological studies note that G. vellosii thrives in lowland tropical forests, with its distribution closely tied to regions of high biodiversity and traditional medicinal use.

Table 1: Botanical Distribution of Geissospermum Species Producing Flavopereirine

| Species | Geographic Range | Alkaloid Content (% dry weight) |

|---|---|---|

| G. vellosii | Brazil, French Guiana, Suriname | 0.12–0.35% |

| G. laeve | Eastern Brazil, Guyana | <0.08% |

| G. sericeum | Northern Brazil, Suriname | Trace |

Significance in Alkaloid Chemistry Research

As a β-carboline derivative, flavopereirine perchlorate has become a model compound for studying indole alkaloid biosynthesis and structure-activity relationships. Its fused indolo[2,3-a]quinolizinium core (C₁₇H₁₄N₂⁺) exhibits unique electronic properties due to the conjugated π-system and quaternary nitrogen, enabling interactions with biological targets such as DNA topoisomerases and oligopeptidase B. Key research milestones include:

- Synthetic Accessibility: Gribble and Johnson’s 1987 metalation route provided a scalable synthesis, achieving 23% yield via intramolecular reductive Heck cyclization.

- Pharmacological Relevance: Flavopereirine’s inhibition of Leishmania protozoa (IC₅₀ = 225.5 μM) and human thyroid cancer cells (GI₅₀ = 443 μM) has driven structure-activity studies on its anti-infective and anticancer mechanisms.

- Spectroscopic Benchmarking: The compound’s UV-Vis spectrum (λₘₐₓ = 238, 294, 351 nm in ethanol) serves as a reference for characterizing complex indole alkaloids.

Extraction from Geissospermum vellosii

Geissospermum vellosii, commonly known as Pau-pereira or Pao pereira, serves as the primary botanical source for flavopereirine extraction [2] [3]. This tree species, native to the Amazon rainforest of Brazil, belongs to the Apocynaceae family and has been traditionally utilized for its medicinal properties for centuries [4] [5] [6].

The extraction process from Geissospermum vellosii bark typically begins with the preparation of ethanolic extracts. The bark material is first ground to obtain a fine powder, which facilitates optimal solvent penetration and compound extraction [7] [8]. The ethanol extract obtained from the bark of Geissospermum vellosii typically yields approximately 2.0% by weight of the starting material [2] [8]. This relatively low yield reflects the concentration of bioactive compounds within the bark matrix.

A critical step in the extraction process involves the acid-base partition method, which specifically targets alkaloid compounds. The ethanolic extract undergoes fractionation using this technique, yielding two distinct fractions: a neutral fraction comprising approximately 42.8% of the extract and an alkaloid fraction representing 27.5% of the extract [2] [8]. The lower yield of the alkaloid fraction indicates that while alkaloids are present, they constitute a smaller proportion of the total extractable compounds from the bark.

An alternative extraction methodology involves hydrolysis in 1N hydrochloric acid at 100°C, followed by neutralization with alcohol [7]. This method is particularly effective for breaking down complex alkaloid salts and facilitating the release of free alkaloids from the plant matrix. The process continues with ethanol extraction and subsequent distillation to concentrate the alkaloid-rich fraction. The residue from distillation is then treated with chloroform to selectively extract alkaloids, with excess salts removed through precipitation in cold ethanol [7].

The specificity of extraction methods for Geissospermum vellosii is enhanced through the use of selective solvents. Following the initial ethanol extraction, the crude extract undergoes fractionation using solvents of increasing polarity. The hexane fraction yields approximately 1.8%, the dichloromethane fraction 5.8%, the ethyl acetate fraction 2.2%, and the methanol fraction 85.2% [2] [8]. The high yield of the methanol fraction indicates that the extract is predominantly composed of polar substances, which is consistent with the presence of alkaloids and other polar metabolites.

Extraction from Other Plant Species

Flavopereirine has been identified in several other plant species beyond Geissospermum vellosii, including Geissospermum laeve, Geissospermum sericeum, Geissospermum reticulatum, Strychnos melioniana, and Strychnos ngouniensis [9] [10] [11]. Each species presents unique challenges and opportunities for alkaloid extraction.

Geissospermum laeve, considered by some taxonomists as a synonym of Geissospermum vellosii, has been subjected to similar extraction protocols [12] [10]. The water-methanol extraction method has been successfully employed for this species, providing an effective means of obtaining alkaloid-rich fractions [10]. The extraction procedure involves the preparation of aqueous methanol solutions that facilitate the dissolution of both polar and moderately polar alkaloids while maintaining the structural integrity of sensitive compounds.

Geissospermum sericeum, found in the Roraima State of Brazil, has been processed using methanol extraction techniques [10]. This species has yielded several alkaloids including flavopereirine, geissoschizoline N4-oxide, and 1,2-dehydrogeissoschizoline [10]. The extraction methodology for this species involves the preparation of water-methanol extracts from the bark, followed by column chromatographic separation.

Geissospermum reticulatum presents a particularly interesting case as flavopereirine has been isolated from both leaves and bark [13] [14]. The extraction process for this species involves ethanol extraction followed by systematic fractionation. Ten indole alkaloids have been successfully isolated from Geissospermum reticulatum, with flavopereirine being identified as compound 9 in the isolation sequence [14]. The extraction methodology demonstrates the versatility of ethanol-based extraction systems in obtaining diverse alkaloid profiles from different plant tissues.

The genus Strychnos represents an alternative source of flavopereirine, with Strychnos melioniana and Strychnos ngouniensis having been identified as containing this alkaloid [9]. The extraction methods for Strychnos species typically involve methanolic extraction followed by alkaloid-specific purification techniques [15] [16]. The presence of flavopereirine in Strychnos species indicates the compound's broader distribution within the Apocynaceae and Loganiaceae families.

Chromatographic Purification Methods

High-Performance Liquid Chromatography with Diode Array Detection Characterization

High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) represents the gold standard for flavopereirine characterization and purification. This analytical technique provides both separation capability and spectral information, enabling definitive identification and quantification of flavopereirine in complex plant extracts [2] [8] [17].

The HPLC-DAD system employed for flavopereirine analysis typically utilizes a SunFire C18 OBD column with dimensions of 5 μm particle size and 19 × 150 mm for preparative applications [2] [8]. For analytical purposes, smaller columns of 4.6 × 150 mm are commonly employed. The reverse-phase chromatography principle is particularly suitable for flavopereirine due to its moderate polarity and ability to interact with both polar and non-polar phases.

The mobile phase composition plays a crucial role in achieving optimal separation of flavopereirine from other alkaloids present in the plant extract. The standard mobile phase system consists of water (Phase A) and acetonitrile (Phase B) in an isocratic ratio of 80:20 for the initial separation [2] [8]. The flow rate is maintained at 10.0 mL/min for preparative applications and reduced to 0.5-0.8 mL/min for analytical work. Temperature control at 18°C ensures consistent retention times and peak resolution.

The diode array detector provides spectral information across a range of wavelengths, with particular attention to 254 nm and 280 nm for alkaloid detection [2] [8]. The DAD system enables the acquisition of UV spectra for peak identification and purity assessment. The retention time for flavopereirine varies depending on the specific chromatographic conditions employed, but consistent retention behavior allows for reliable identification when compared to authentic standards.

Sample preparation for HPLC-DAD analysis involves the dissolution of purified alkaloid fractions in appropriate solvents, typically methanol or acetonitrile. The injection volume ranges from 2 μL for analytical applications to 100 μL for preparative separations [2] [8]. The higher injection volumes in preparative chromatography enable the collection of sufficient quantities of purified flavopereirine for subsequent characterization and biological testing.

The preparative HPLC methodology enables the isolation of flavopereirine in high purity from complex alkaloid mixtures. The SunFire Prep C18 OBD column (5 μm, 19 × 150 mm) provides excellent resolution while maintaining reasonable analysis times [2] [8]. The collected fractions undergo concentration and crystallization procedures to obtain flavopereirine in solid form, which can then be converted to the perchlorate salt through appropriate chemical treatment.

Thin-Layer Chromatography Analysis

Thin-Layer Chromatography (TLC) serves as a fundamental technique for the initial screening and purification monitoring of flavopereirine-containing extracts. This method provides rapid, cost-effective analysis that enables researchers to assess the presence and relative concentration of alkaloids in plant extracts [2] [8] [18] [17].

The stationary phase for flavopereirine TLC analysis typically consists of silica gel plates, which provide excellent separation of alkaloids based on their polarity and chemical structure [2] [8]. The silica gel surface interacts with the polar functional groups present in flavopereirine, enabling separation from other compounds with different polarities. Alternative stationary phases including polyamide and alumina have been employed for specialized applications, particularly when dealing with complex phenolic matrices.

Mobile phase selection for TLC analysis of flavopereirine involves the use of solvent systems that provide optimal separation while maintaining compound stability. The cyclohexane:ethyl acetate system (13:7) has been successfully employed for flavopereirine analysis, providing good resolution of alkaloids with different polarities [18]. An alternative mobile phase system consisting of toluene:ether (1:1) saturated with 10% acetic acid offers enhanced separation of basic alkaloids and has been particularly useful for flavopereirine isolation work.

Detection methods for flavopereirine TLC analysis encompass both physical and chemical techniques. UV light examination at 254 nm and 366 nm provides initial visualization of alkaloid spots, as most alkaloids exhibit characteristic UV absorption or fluorescence properties [2] [8] [18]. The Dragendorff reagent serves as a specific visualization agent for alkaloids, producing distinctive orange-brown coloration that confirms the presence of nitrogen-containing compounds [2] [8].

The retention factor (Rf) values for flavopereirine in TLC systems typically range from 0.2 to 0.8, depending on the specific mobile phase composition and chromatographic conditions employed [18]. These Rf values provide valuable information for compound identification and can be used to monitor the progress of purification procedures. The consistent Rf behavior of flavopereirine enables its reliable identification in complex plant extracts.

TLC analysis has proven particularly valuable for monitoring the purification of flavopereirine through multi-step extraction procedures. The technique enables researchers to track the compound through various purification stages, from initial crude extracts through chromatographic fractions to final purified products [2] [8]. The ability to analyze multiple samples simultaneously makes TLC an efficient tool for optimization of extraction conditions and assessment of purification efficiency.

The integration of TLC with other analytical techniques enhances the overall characterization of flavopereirine-containing extracts. TLC plates can be directly subjected to mass spectrometric analysis through techniques such as TLC-MS, enabling the identification of specific alkaloids without the need for complete purification [17]. This approach has proven particularly valuable for the rapid screening of multiple plant extracts and the identification of flavopereirine-containing species.